SB-258585 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

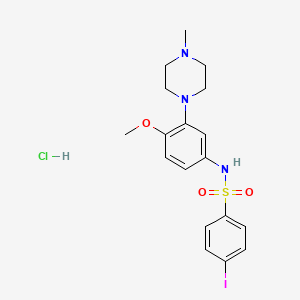

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGOZFXMAJBFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClIN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-258585 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-258585 hydrochloride is a potent and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways. As a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, the 5-HT6 receptor is a key target for therapeutic intervention in cognitive and neurological disorders. SB-258585 serves as a critical research tool for elucidating the physiological roles of this receptor and for the development of novel therapeutics.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT6 receptor. The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins. Activation of the 5-HT6 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This second messenger then activates protein kinase A (PKA), which goes on to phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

By antagonizing this pathway, SB-258585 inhibits the downstream signaling cascade initiated by 5-HT binding. This blockade of the canonical Gs-cAMP-PKA pathway is the primary mechanism through which SB-258585 modulates neuronal function.

Furthermore, evidence suggests that the 5-HT6 receptor can also signal through pathways independent of Gs stimulation, including the activation of the Fyn-tyrosine kinase and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The antagonistic action of SB-258585 also influences these alternative signaling cascades.

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of SB-258585 have been extensively characterized through radioligand binding assays. The data presented below demonstrates its high affinity for the human 5-HT6 receptor and its selectivity over a panel of other neurotransmitter receptors.

| Receptor | Radioligand | Species | Ki (nM) | pKi | Reference |

| 5-HT6 | [125I]-SB-258585 | Human | 0.29 | 9.53 | [1] |

| 5-HT1A | [3H]-8-OH-DPAT | Human | 645 | 6.19 | [1] |

| 5-HT1B | [125I]-GTI | Human | 447 | 6.35 | [1] |

| 5-HT1D | [3H]-GR125743 | Human | 407 | 6.39 | [1] |

| 5-HT1E | [3H]-5-HT | Human | >1000 | <6 | [1] |

| 5-HT1F | [3H]-Sumatriptan | Human | 631 | 6.20 | [1] |

| 5-HT2A | [3H]-Ketanserin | Human | >1000 | <6 | [1] |

| 5-HT2B | [3H]-5-HT | Human | >1000 | <6 | [1] |

| 5-HT2C | [3H]-Mesulergine | Human | >1000 | <6 | [1] |

| 5-HT4 | [3H]-GR113808 | Human | >1000 | <6 | [1] |

| 5-HT5A | [3H]-5-CT | Human | >1000 | <6 | [1] |

| 5-HT7 | [3H]-5-CT | Human | >1000 | <6 | [1] |

| Dopamine D2 | [3H]-Spiperone | Human | >1000 | <6 | [1] |

| Dopamine D3 | [3H]-Spiperone | Human | 758 | 6.12 | [1] |

| Adrenergic α1 | [3H]-Prazosin | Human | >1000 | <6 | [1] |

| Adrenergic α2 | [3H]-Rauwolscine | Human | >1000 | <6 | [1] |

| Adrenergic β | [125I]-ICYP | Human | >1000 | <6 | [1] |

Table 1: Binding Affinity (Ki) and pKi values of SB-258585 for various human receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of SB-258585 for the 5-HT6 receptor.

Materials:

-

Receptor Source: Membranes from HeLa cells stably expressing the human recombinant 5-HT6 receptor.

-

Radioligand: [125I]-SB-258585 (specific activity ~2000 Ci/mmol).

-

Non-specific Binding Control: 10 µM Methiothepin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.7, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, and 1 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.7.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and dilute in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding: 50 µL of assay buffer, 50 µL of [125I]-SB-258585 (final concentration ~0.1 nM), and 150 µL of membrane suspension.

-

Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [125I]-SB-258585, and 150 µL of membrane suspension.

-

Competition Binding: 50 µL of SB-258585 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [125I]-SB-258585, and 150 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to assess the antagonist activity of SB-258585 by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.

-

Agonist: 5-HT (Serotonin).

-

Assay Buffer: HBSS with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: Compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubation with Antagonist: Remove the growth medium and pre-incubate the cells with varying concentrations of SB-258585 in assay buffer for 30 minutes at 37°C.

-

Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of SB-258585 to generate an inhibition curve. Determine the IC50 value, which represents the concentration of SB-258585 that inhibits 50% of the agonist-induced cAMP production.

Signaling Pathways

SB-258585, as a 5-HT6 receptor antagonist, modulates key intracellular signaling cascades. The primary pathway involves the inhibition of the Gs-protein coupled activation of adenylyl cyclase. Additionally, it influences other non-canonical pathways linked to the 5-HT6 receptor.

Canonical Gs-cAMP Signaling Pathway

Modulation of the Fyn-ERK1/2 Signaling Pathway

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of 5-HT6 receptor function. Its high potency and selectivity, coupled with its well-characterized mechanism of action, make it an invaluable asset for in vitro and in vivo studies. This guide provides the essential technical details required for its effective use in research and drug development, from understanding its fundamental interaction with the 5-HT6 receptor to applying it in complex experimental paradigms. The continued use of SB-258585 will undoubtedly contribute to a deeper understanding of the role of the 5-HT6 receptor in health and disease.

References

An In-depth Technical Guide to the 5-HT6 Receptor Binding Affinity of SB-258585 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SB-258585 hydrochloride, a potent and selective antagonist for the serotonin (B10506) 6 (5-HT6) receptor. This document consolidates key binding affinity data, details experimental protocols for its characterization, and illustrates the primary signaling pathways associated with the 5-HT6 receptor.

Core Concepts: this compound and the 5-HT6 Receptor

This compound is a well-characterized research compound that has been instrumental in elucidating the physiological roles of the 5-HT6 receptor.[1][2] Its high affinity and selectivity make it a valuable tool for in vitro and in vivo studies.[3][4] The 5-HT6 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and striatum. This localization has made it a significant target for the development of therapeutics for cognitive disorders.[5]

Data Presentation: Binding Affinity and Selectivity

The affinity of SB-258585 for the 5-HT6 receptor is high, as demonstrated by its low nanomolar Ki and pKi values.[1][2] Importantly, it exhibits significant selectivity for the 5-HT6 receptor over other serotonin receptor subtypes, a critical attribute for a targeted pharmacological tool.[2]

| Compound | Receptor | Radioligand | Species | pKi | Ki (nM) | Selectivity (fold vs. 5-HT6) |

| SB-258585 | 5-HT6 | [125I]-SB-258585 | Human | 8.53 | ~2.95 | - |

| SB-258585 | 5-HT2A | Not Specified | Not Specified | <6.0 | >1000 | >338 |

| SB-258585 | 5-HT2B | Not Specified | Not Specified | <6.0 | >1000 | >338 |

| SB-258585 | 5-HT2C | Not Specified | Not Specified | <6.0 | >1000 | >338 |

| SB-258585 | 5-HT1A | Not Specified | Not Specified | 6.19 | ~645 | ~218 |

| SB-258585 | 5-HT1B | Not Specified | Not Specified | 6.35 | ~447 | ~151 |

| SB-258585 | 5-HT1D | Not Specified | Not Specified | 6.39 | ~407 | ~138 |

| SB-258585 | 5-HT7 | Not Specified | Not Specified | <6.0 | >1000 | >338 |

Note: Ki values are approximated from pKi values. The selectivity is calculated relative to the Ki for the 5-HT6 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the 5-HT6 receptor is typically achieved through a competitive radioligand binding assay.[6] This technique measures the ability of an unlabeled test compound (e.g., SB-258585) to displace a radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay for the 5-HT6 Receptor

1. Materials:

- Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor.

- Radioligand: [3H]-LSD (Lysergic acid diethylamide) or [125I]-SB-258585.[6]

- Test Compound: this compound or other unlabeled ligands.

- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective ligand such as methiothepin.[6]

- Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[6]

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

- Scintillation Cocktail.

- Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).[6]

- 96-well Plates, Filtration Apparatus, and Scintillation Counter.

2. Procedure:

- Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute membranes to a final concentration of 10-20 µg of protein per well.[6]

- Assay Setup (in a 96-well plate):

- Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand (final concentration ~1-2 nM for [3H]-LSD), and 100 µL of the membrane suspension.[6]

- Non-specific Binding: Add 50 µL of 10 µM methiothepin, 50 µL of radioligand, and 100 µL of the membrane suspension.[6]

- Competition Binding: Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of the membrane suspension.[6]

- Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[6]

- Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[6][7]

- Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to soak for at least 4 hours in the dark. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[6]

3. Data Analysis:

- Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[6]

- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

- Calculate Ki: The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the key steps in a typical radioligand binding assay workflow.

Signaling Pathways

The 5-HT6 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[8][9] However, evidence also points to the involvement of non-canonical signaling cascades, such as the Fyn-tyrosine kinase and extracellular signal-regulated kinase (ERK) pathway.[8][10]

Canonical Gs/cAMP Signaling Pathway

Non-Canonical Fyn/ERK Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SB 258585 hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 3. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SB-258585 [medbox.iiab.me]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

SB-258585 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2][3] Its high affinity and selectivity have established it as a critical pharmacological tool in neuroscience research for elucidating the role of the 5-HT6 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in cognitive, anxiety, and depression research. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the activation of 5-HT6 receptors.[3] This antagonism modulates downstream signaling cascades, primarily through the Gs alpha-subunit, leading to a decrease in adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels. Emerging evidence also points to the involvement of non-canonical signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) and cyclin-dependent kinase 5 (Cdk5) pathways, in mediating the effects of 5-HT6 receptor modulation.

Quantitative Data: Binding Affinity and Selectivity

The utility of this compound as a research tool is underscored by its high binding affinity for the 5-HT6 receptor and its selectivity over other neurotransmitter receptors. This selectivity is crucial for attributing observed pharmacological effects directly to the antagonism of the 5-HT6 receptor.

| Receptor Subtype | pKi |

| 5-HT6 | 8.6 [2] |

| 5-HT1A | <5.0 |

| 5-HT1B | 5.7 |

| 5-HT1D | 6.0 |

| 5-HT2A | 5.8 |

| 5-HT2B | 5.9 |

| 5-HT2C | 5.5 |

| 5-HT5A | 6.7 |

| 5-HT7 | 6.4 |

| Dopamine D2 | <5.0 |

| Dopamine D3 | 6.1 |

| Adrenergic α1 | <5.0 |

| Adrenergic α2 | <5.0 |

Table 1: Selectivity Profile of this compound. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

Signaling Pathways

The antagonism of the 5-HT6 receptor by this compound initiates a cascade of intracellular events. The canonical pathway involves the inhibition of the Gs-adenylyl cyclase-cAMP axis. However, the receptor's interaction with other proteins, such as those in the mTOR and Cdk5 signaling pathways, suggests a more complex regulatory role.

Experimental Protocols and Applications in Neuroscience Research

This compound is extensively used in various animal models to investigate its effects on cognition, anxiety, and depression. Below are detailed methodologies for key experiments cited in the literature.

Cognitive Enhancement Studies

1. Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess non-spatial memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Experimental Workflow:

-

Detailed Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: A circular open field (e.g., 80 cm diameter, 40 cm high walls) made of a non-porous material. Objects should be of similar size but different shapes and colors, and heavy enough not to be displaced by the animals.

-

Procedure:

-

Habituation (Day 1): Each rat is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

-

Drug Administration (Day 2): this compound (e.g., 3, 10, or 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) 60 minutes before the training phase.

-

Training Phase (T1): Two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes).

-

Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis: The primary measures are the time spent exploring the novel object (TN) and the familiar object (TF). A discrimination index (DI) is calculated as (TN - TF) / (TN + TF). A higher DI indicates better recognition memory.

-

2. Morris Water Maze (MWM) Test

The MWM is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on hippocampal function.

-

Detailed Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: A large circular pool (e.g., 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Training (e.g., 4-5 days): Rats are trained to find the hidden platform. Each day consists of several trials (e.g., 4 trials) starting from different quadrants of the pool. The latency to find the platform is recorded. This compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle is administered 60 minutes before the first trial of each day.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is recorded.

-

-

Data Analysis: Key metrics include the escape latency and path length during acquisition trials, and the time spent in the target quadrant during the probe trial. A shorter escape latency and a greater percentage of time in the target quadrant indicate better spatial memory.

-

Note on Fear Conditioning: While the fear conditioning paradigm is a cornerstone of learning and memory research, a specific, detailed protocol for the use of this compound in this assay was not prominently available in the reviewed literature. Researchers wishing to investigate the effects of SB-258585 on fear memory should adapt established fear conditioning protocols, carefully considering appropriate dosages and administration timing based on the compound's pharmacokinetic profile.

Anxiolytic and Antidepressant-like Activity Studies

1. Conflict Drinking (Vogel) Test

This test is a model of anxiety in which a thirsty animal is punished with a mild electric shock for drinking. Anxiolytic compounds increase the number of punished licks.

-

Detailed Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: A standard operant chamber with a grid floor for delivering foot shocks and a drinking spout.

-

Procedure:

-

Water Deprivation: Rats are water-deprived for 48 hours prior to the test.

-

Drug Administration: this compound (e.g., 0.3, 1, or 3 µg) is administered intrahippocampally.

-

Test Session: The rat is placed in the chamber and after a period of adaptation, receives a mild electric shock for every 20th lick of the drinking spout. The number of shocks received during a set period (e.g., 3 minutes) is recorded.

-

-

Results: A dose of 1 µg of SB-258585 has been shown to have an anxiolytic-like effect, increasing the number of punished licks.[1]

-

2. Forced Swim Test (Porsolt Test)

This test is a widely used model for assessing antidepressant-like activity. The immobility of the animal in an inescapable cylinder of water is interpreted as a state of behavioral despair.

-

Detailed Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water.

-

Procedure:

-

Pre-test Session (Day 1): Rats are placed in the cylinder for 15 minutes.

-

Drug Administration (Day 2): this compound (e.g., 1, 3, or 10 µg) is administered intrahippocampally 24, 5, and 1 hour before the test session.

-

Test Session (Day 2): Rats are placed in the cylinder for 5 minutes, and the duration of immobility is recorded.

-

-

Results: A dose of 3 µg of SB-258585 has been shown to produce a significant antidepressant-like effect, reducing the duration of immobility.[1]

-

Conclusion

This compound is an invaluable tool for neuroscience research, enabling the specific investigation of the 5-HT6 receptor's role in complex brain functions. Its high potency and selectivity make it a reliable pharmacological agent for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of cognition, anxiety, and depression. Future research employing this antagonist will undoubtedly continue to unravel the intricate functions of the 5-HT6 receptor and its potential as a therapeutic target for various neuropsychiatric and neurodegenerative disorders.

References

The Discovery and Development of SB-258585 Hydrochloride: A Technical Guide

An In-depth Examination of a Potent and Selective 5-HT6 Receptor Antagonist

Abstract

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, pharmacological profile, and experimental methodologies associated with SB-258585. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-HT6 receptor modulation for cognitive and neuropsychiatric disorders.

Introduction: The 5-HT6 Receptor as a Therapeutic Target

The 5-HT6 receptor, a member of the serotonin receptor family, is primarily located in brain regions implicated in learning, memory, and cognition, such as the hippocampus and cortex. Its unique distribution and signaling properties have made it an attractive target for the development of novel therapeutics for a range of central nervous system disorders, including Alzheimer's disease, schizophrenia, and anxiety.[4][5] The 5-HT6 receptor is constitutively active and couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade influences downstream pathways, including the activation of Protein Kinase A (PKA) and the phosphorylation of the transcription factor cAMP response element-binding protein (CREB), as well as the modulation of the extracellular signal-regulated kinase (ERK) pathway.

Discovery and Synthesis of this compound

SB-258585, with the chemical name 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride, emerged from research programs aimed at identifying selective ligands for the 5-HT6 receptor.[1] While a detailed, step-by-step synthesis protocol for SB-258585 is not publicly available in the provided search results, a plausible synthetic route can be conceptualized based on the general synthesis of N-aryl sulfonamides.

This would likely involve the reaction of two key intermediates: 4-iodobenzenesulfonyl chloride and 4-methoxy-3-(4-methylpiperazin-1-yl)aniline. The synthesis would proceed via a nucleophilic substitution reaction where the amino group of the aniline (B41778) derivative attacks the sulfonyl chloride, forming the sulfonamide bond. The final step would involve the formation of the hydrochloride salt to improve solubility and stability.

Pharmacological Profile

SB-258585 is characterized by its high affinity and selectivity for the 5-HT6 receptor.

Binding Affinity and Selectivity

Quantitative data from radioligand binding assays demonstrate the potent interaction of SB-258585 with the 5-HT6 receptor. The table below summarizes key binding affinity values.

| Parameter | Species | Receptor | Value | Reference |

| pKi | Human | 5-HT6 | 8.6 | [1][3] |

| Ki | Human | 5-HT6 | 8.9 nM | [2] |

| pKD (Kinetic) | Human | 5-HT6 | 9.01 ± 0.09 | [1] |

| pKD (Saturation) | Human | 5-HT6 | 9.09 ± 0.02 | [1] |

| pKD (Saturation) | Rat | 5-HT6 | 8.56 ± 0.07 | [1] |

| pKD (Saturation) | Pig | 5-HT6 | 8.60 ± 0.10 | [1] |

SB-258585 exhibits over 160-fold selectivity for the 5-HT6 receptor compared to other serotonin receptor subtypes, as well as other neurotransmitter receptors.[1][3]

Mechanism of Action and Signaling Pathways

As a 5-HT6 receptor antagonist, SB-258585 blocks the constitutive activity of the receptor and inhibits the binding of the endogenous agonist, serotonin. This antagonism modulates downstream signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | C12H19N3O | CID 10331101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of SB-258585 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-258585 hydrochloride is a potent and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Its high affinity and selectivity have established it as a critical research tool for elucidating the physiological roles of the 5-HT6 receptor and as a potential therapeutic agent for cognitive disorders, including Alzheimer's disease and schizophrenia.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, mechanism of action, and effects in preclinical models. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and development.

Introduction

The 5-HT6 receptor has emerged as a promising target for the treatment of cognitive deficits.[2] Antagonism of this receptor has been shown to modulate the release of several key neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.[2] this compound is a selective antagonist that has been instrumental in exploring the therapeutic potential of targeting the 5-HT6 receptor.[1][2] This document serves as an in-depth resource on its pharmacological properties.

Binding Profile and Selectivity

This compound exhibits high affinity for the 5-HT6 receptor with a pKi of approximately 8.53-8.6 and a Ki of 8.9nM.[1][2][3] Its selectivity is a key feature, displaying over 160-fold greater affinity for the 5-HT6 receptor compared to other serotonin receptor subtypes.[1] A detailed summary of its binding affinities at various receptors is presented in Table 1.

| Receptor | Species | pKi | Ki (nM) | Reference |

| 5-HT6 | Human | 8.53 - 9.09 | 2.95 - 8.9 | [2][4] |

| Rat | 8.56 | 2.75 | [4] | |

| Pig | 8.60 | 2.51 | [4] | |

| 5-HT1A | Human | < 6.0 | > 1000 | [4] |

| 5-HT1B | Human | < 6.0 | > 1000 | [4] |

| 5-HT1D | Human | < 6.0 | > 1000 | [4] |

| 5-HT1E | Human | < 6.0 | > 1000 | [4] |

| 5-HT1F | Human | < 6.0 | > 1000 | [4] |

| 5-HT2A | Human | 6.2 | 631 | [4] |

| 5-HT2B | Human | 6.5 | 316 | [4] |

| 5-HT2C | Human | 6.2 | 631 | [4] |

| 5-HT5A | Human | < 6.0 | > 1000 | [4] |

| 5-HT7 | Human | 6.4 | 398 | [4] |

| Dopamine D2 | Human | < 6.0 | > 1000 | [4] |

| Dopamine D3 | Human | < 6.0 | > 1000 | [4] |

| Adrenergic α1 | Rat Cortex | < 6.0 | > 1000 | [4] |

| Adrenergic α2 | Rat Cortex | < 6.0 | > 1000 | [4] |

| Table 1: Binding Affinity Profile of this compound |

Mechanism of Action and Signaling Pathways

This compound acts as an antagonist at the 5-HT6 receptor, which is constitutively active and positively coupled to adenylyl cyclase through the Gαs protein. By blocking this receptor, SB-258585 inhibits the downstream signaling cascade that involves the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This, in turn, influences the phosphorylation of various downstream effectors, including the cAMP response element-binding protein (CREB), which plays a vital role in synaptic plasticity and memory.

Furthermore, the 5-HT6 receptor has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. Antagonism by SB-258585 can influence these pathways, which are critical for cell growth, proliferation, and synaptic function.

Below are diagrams illustrating the key signaling pathways affected by this compound.

Caption: 5-HT6 Receptor Signaling via cAMP/PKA and ERK Pathways.

Caption: Modulation of the mTOR Signaling Pathway by SB-258585.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of SB-258585 for the 5-HT6 receptor.

References

The Selective Profile of SB-258585 Hydrochloride for the 5-HT6 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-258585 hydrochloride is a potent and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This G protein-coupled receptor is expressed almost exclusively in the central nervous system, with high densities in regions associated with cognition and memory, such as the hippocampus and striatum. Consequently, the 5-HT6 receptor has emerged as a significant therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia. The selectivity of a compound is a critical parameter in drug development, minimizing off-target effects and enhancing the therapeutic window. This technical guide provides an in-depth overview of the selectivity profile of this compound for the 5-HT6 receptor, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Receptor Binding Affinity Profile

The selectivity of this compound has been extensively characterized through radioligand binding assays. The following table summarizes the binding affinities (pKi values) of SB-258585 for a range of neurotransmitter receptors. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi | Fold Selectivity vs. 5-HT6 |

| 5-HT6 | 8.53 | - |

| 5-HT1A | 6.19 | 219 |

| 5-HT1B | 6.35 | 151 |

| 5-HT1D | 6.39 | 138 |

| 5-HT1F | 6.20 | 214 |

| 5-HT2A | < 6.0 | > 339 |

| 5-HT2B | < 5.0 | > 3388 |

| 5-HT2C | < 6.0 | > 339 |

| 5-HT4 | < 5.0 | > 3388 |

| 5-HT5A | < 6.0 | > 339 |

| 5-HT7 | < 6.0 | > 339 |

| Dopamine D2 | < 6.0 | > 339 |

| Dopamine D3 | 6.12 | 257 |

| α1-adrenergic | < 6.0 | > 339 |

| α2-adrenergic | < 6.0 | > 339 |

Data sourced from Hirst et al. (2000).[3]

As the data illustrates, this compound demonstrates a high affinity for the 5-HT6 receptor, with a pKi of 8.53.[3] The compound exhibits significantly lower affinity for all other receptors tested, with selectivity of over 100-fold for the 5-HT6 receptor compared to the next highest affinity sites, the 5-HT1B and 5-HT1D receptors.[3] For many other important central nervous system receptors, including other 5-HT subtypes, dopamine, and adrenergic receptors, the affinity is substantially lower, highlighting the remarkable selectivity of SB-258585.[3]

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway. Upon agonist binding, the receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and neuronal function.

In addition to the canonical Gs pathway, evidence suggests that the 5-HT6 receptor can also engage in alternative signaling cascades. These non-canonical pathways can involve the Fyn tyrosine kinase and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. As an antagonist, SB-258585 blocks the initiation of these signaling cascades by preventing agonist binding to the 5-HT6 receptor.

Canonical 5-HT6 Receptor Signaling Pathway

Experimental Protocols

The determination of the selectivity profile of this compound is primarily achieved through competitive radioligand binding assays. Functional assays, such as cAMP accumulation assays, are then used to confirm the antagonist activity of the compound.

Radioligand Binding Assay for Selectivity Profiling

This protocol outlines a competitive binding assay to determine the affinity (Ki) of SB-258585 for various receptors.

1. Materials:

-

Receptor Source: Membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT6, 5-HT1A, D2, etc.).

-

Radioligand: A specific radiolabeled ligand for each receptor being tested (e.g., [¹²⁵I]-SB-258585 or [³H]-LSD for 5-HT6 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the specific receptor being assayed.

-

Binding Buffer: Typically a Tris-based buffer with appropriate salts (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (pre-soaked in a solution like 0.5% polyethyleneimine).

-

96-well plates, filtration apparatus, and a scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in ice-cold binding buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, a fixed concentration of the radioligand, and the membrane suspension.

-

Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane suspension.

-

Competition Binding: Add serial dilutions of this compound, the radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SB-258585 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of SB-258585 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Selectivity Profiling

Conclusion

This compound is a highly potent and selective antagonist for the 5-HT6 receptor. The extensive quantitative data from radioligand binding assays confirms its high affinity for the 5-HT6 receptor and its significantly weaker interaction with a wide range of other neurotransmitter receptors. This remarkable selectivity profile, determined through rigorous experimental protocols, underscores the value of SB-258585 as a research tool for elucidating the physiological and pathological roles of the 5-HT6 receptor and as a lead compound in the development of novel therapeutics for cognitive disorders. The detailed methodologies and understanding of the underlying signaling pathways presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery.

References

In Vivo Cognitive Effects of SB-258585 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-258585 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. Predominantly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex, the 5-HT6 receptor has emerged as a promising target for therapeutic intervention in cognitive disorders. Antagonism of this receptor is hypothesized to enhance cognitive function through the modulation of multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways. This technical guide provides a comprehensive overview of the in vivo effects of this compound on cognition, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Core Findings on Cognitive Enhancement

SB-258585 has demonstrated efficacy in various animal models of cognition, particularly in tasks assessing recognition memory and spatial learning. The following tables summarize the quantitative outcomes from key preclinical studies.

Table 1: Effects of SB-258585 on Novel Object Recognition (NOR) Memory

| Animal Model | Treatment | Dosage | Administration Route | Key Finding | Reference |

| Rat | Scopolamine-induced amnesia | 3-30 mg/kg | Intraperitoneal (i.p.) | Cognition-enhancing effects observed.[1] | Wesolowska et al., 2007 |

| Rat (Alzheimer's model) | Streptozotocin (STZ)-induced cognitive deficit | 1 µg/µL (daily for 30 days) | Intracerebroventricular (i.c.v.) | Significantly increased NOR discrimination index.[2] | Shahidi et al., 2018 |

Table 2: Effects of SB-258585 on Spatial Memory in the Morris Water Maze (MWM)

| Animal Model | Treatment | Dosage | Administration Route | Key Finding | Reference |

| Rat | Scopolamine-induced amnesia | 3-30 mg/kg | Intraperitoneal (i.p.) | Prevented scopolamine-induced deficits in the MWM test.[1] | Wesolowska et al., 2007 |

Table 3: Effects of SB-258585 on Passive Avoidance Learning (PAL)

| Animal Model | Treatment | Dosage | Administration Route | Key Finding | Reference |

| Rat (Alzheimer's model) | Streptozotocin (STZ)-induced cognitive deficit | 1 µg/µL (daily for 30 days) | Intracerebroventricular (i.c.v.) | Decreased the number of trials required for acquisition.[2] | Shahidi et al., 2018 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key behavioral assays used to evaluate the cognitive effects of SB-258585.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay for evaluating recognition memory in rodents, based on their innate tendency to explore novel objects.

Apparatus:

-

A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

-

A set of distinct objects, varying in shape, color, and texture, but with similar dimensions and lacking innate motivational properties.

Procedure:

-

Habituation: Rats are individually placed in the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.

-

Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The rat is allowed to freely explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose or forepaws.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.

-

Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

References

- 1. Effects of 5-HT6 antagonists, Ro-4368554 and SB-258585, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptamine receptor 6 antagonist, SB258585 exerts neuroprotection in a rat model of Streptozotocin-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-258585 Hydrochloride: A Technical Guide for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic avenues. One such promising target is the serotonin (B10506) 6 (5-HT6) receptor, which is almost exclusively expressed in the central nervous system and is implicated in cognitive processes. SB-258585 hydrochloride is a potent and selective 5-HT6 receptor antagonist that has emerged as a valuable pharmacological tool for investigating the role of this receptor in the pathophysiology of Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in Alzheimer's models, and detailed experimental protocols to facilitate its use in research settings.

Pharmacological Profile of this compound

This compound is a high-affinity antagonist of the 5-HT6 receptor, demonstrating significant selectivity over other serotonin receptor subtypes. This specificity makes it an ideal tool for elucidating the physiological and pathological functions of the 5-HT6 receptor.

| Parameter | Value | Reference |

| pKi (for 5-HT6 Receptor) | 8.6 | [1][2] |

| Selectivity | >160-fold over other 5-HT receptor subtypes | [1][2] |

Mechanism of Action in the Context of Alzheimer's Disease

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Antagonism of this receptor by SB-258585 is hypothesized to exert pro-cognitive effects through the modulation of multiple neurotransmitter systems implicated in Alzheimer's disease, primarily the cholinergic and glutamatergic systems.

Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. This is thought to occur through the modulation of GABAergic interneurons. By inhibiting these inhibitory interneurons, 5-HT6 receptor antagonists can disinhibit cholinergic and glutamatergic neurons, leading to enhanced neurotransmission.

Signaling Pathways

The 5-HT6 receptor is coupled to the Gs alpha subunit of the G protein, which activates adenylyl cyclase to produce cAMP. This, in turn, activates Protein Kinase A (PKA). Additionally, the 5-HT6 receptor can signal through pathways independent of cAMP, including the activation of the Fyn, a Src-family tyrosine kinase, which subsequently leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). The antagonism of these pathways by SB-258585 is believed to underlie its effects on neuronal function and cognition.

Preclinical Evidence in Alzheimer's Disease Models

The utility of this compound as a research tool for Alzheimer's disease is supported by preclinical studies in animal models that mimic aspects of the disease's cognitive and pathological features.

Cognitive Enhancement in a Rat Model of AD

A study by Torkaman-Boutorabi and colleagues (2018) investigated the effects of SB-258585 in a streptozotocin (B1681764) (STZ)-induced rat model of sporadic Alzheimer's disease.[2] Intracerebroventricular (ICV) administration of STZ is known to cause cognitive deficits and some pathological changes seen in AD.[3][4][5][6]

In this model, long-term administration of SB-258585 was found to ameliorate cognitive and behavioral impairments.[2] Specifically, rats treated with SB-258585 showed significant improvements in learning and memory as assessed by the Novel Object Recognition (NOR) and Passive Avoidance Learning (PAL) tests.[2]

| Behavioral Test | AD Model Group (STZ) | AD Model Group + SB-258585 | Effect of SB-258585 | Reference |

| Novel Object Recognition (Discrimination Index) | Decreased | Increased | Ameliorated cognitive deficit | [2] |

| Passive Avoidance Learning (Time in Dark Compartment) | Increased | Decreased | Improved memory retention | [2] |

| Passive Avoidance Learning (Trials to Acquisition) | Increased | Decreased | Enhanced learning | [2] |

Furthermore, the study demonstrated that SB-258585 treatment reduced neuronal apoptosis in the hippocampus of the STZ-treated rats, suggesting a neuroprotective effect.[2]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in the context of Alzheimer's disease research, based on established protocols.

Animal Model: Streptozotocin (STZ)-Induced Sporadic AD in Rats

This model is used to replicate the cognitive decline and certain pathological features of sporadic Alzheimer's disease.

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.9% saline

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

Adult male rats are anesthetized and placed in a stereotaxic frame.

-

A midline scalp incision is made to expose the skull.

-

Bregma is identified, and a small burr hole is drilled over the lateral ventricle.

-

STZ, dissolved in sterile saline, is administered via intracerebroventricular (ICV) injection. A typical dose is 3 mg/kg in a volume of 10 µL, administered twice with a 48-hour interval.[2]

-

The incision is sutured, and the animals are allowed to recover. Cognitive and pathological assessments are typically performed several weeks after STZ administration.

Drug Administration: this compound

Materials:

-

This compound

-

Sterile saline or other appropriate vehicle

-

Intracerebroventricular (ICV) cannula or intraperitoneal (IP) injection supplies

Procedure (based on Torkaman-Boutorabi et al., 2018):

-

This compound is dissolved in sterile saline to the desired concentration.

-

For long-term studies, the solution can be administered daily via ICV infusion. In the aforementioned study, a dose of 1 µg/µL was administered daily for 30 days.[2]

-

Alternatively, for acute studies or different experimental designs, intraperitoneal (IP) or oral (p.o.) administration can be used, though the oral bioavailability of SB-258585 is noted to be good.

Behavioral Assessment: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

-

An open-field arena (e.g., a square or circular box made of a non-porous material).

-

Two sets of identical objects (e.g., plastic or metal shapes) that are heavy enough to not be displaced by the animal.

Procedure:

-

Habituation: The rat is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the nose of the animal being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

-

Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Behavioral Assessment: Passive Avoidance Learning (PAL) Test

The PAL test assesses fear-motivated learning and memory.

Apparatus:

-

A two-compartment shuttle box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electrifiable grid.

Procedure:

-

Acquisition Trial (Training): The rat is placed in the light compartment. After a short habituation period, the guillotine door is opened. When the rat enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered (e.g., 0.5 mA for 2 seconds). The latency to enter the dark compartment is recorded.

-

Retention Trial (Testing): After a retention interval (typically 24 hours), the rat is again placed in the light compartment, and the door is opened. No foot shock is delivered in this trial. The latency to enter the dark compartment is recorded. A longer latency to enter the dark compartment during the retention trial compared to the acquisition trial indicates successful memory of the aversive stimulus.

Conclusion

This compound is a powerful and selective tool for investigating the role of the 5-HT6 receptor in Alzheimer's disease. Its ability to modulate cholinergic and glutamatergic neurotransmission and its demonstrated efficacy in preclinical models of cognitive impairment make it an invaluable asset for researchers. The detailed protocols provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of 5-HT6 receptor antagonism in Alzheimer's disease and related neurodegenerative disorders. Further research is warranted to explore the effects of SB-258585 on key pathological markers of Alzheimer's, such as amyloid-beta and tau, and to fully characterize its pharmacokinetic and pharmacodynamic profile.

References

- 1. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptamine receptor 6 antagonist, SB258585 exerts neuroprotection in a rat model of Streptozotocin-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptozotocin induced Alzheimer's disease like changes and the underlying neural degeneration and regeneration mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain Aging and AD-Like Pathology in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Cerebral amyloid angiopathy in streptozotocin rat model of sporadic Alzheimer's disease: a long-term follow up study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT6 Receptor Antagonism by SB-258585 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-258585 hydrochloride, a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor, expressed almost exclusively in the central nervous system (CNS), particularly in regions vital for cognition and learning such as the hippocampus and striatum, has emerged as a significant target for therapeutic intervention in neurodegenerative and psychiatric disorders.[1][2] SB-258585 serves as a critical research tool for elucidating the complex signaling pathways modulated by the 5-HT6 receptor and for exploring the therapeutic potential of its antagonism.

Core Properties of this compound

This compound is a synthetic compound characterized by its high affinity and selectivity for the 5-HT6 receptor. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 4-iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-benzenesulfonamide, monohydrochloride[3] |

| CAS Number | 1216468-02-8[3][4] |

| Molecular Formula | C₁₈H₂₂IN₃O₃S·HCl[4] |

| Molecular Weight | 523.81 g/mol [3][5] |

| Purity | ≥98% (HPLC)[4] |

| Solubility | Soluble in DMSO (up to 50 mM) and water (up to 10 mM)[4] |

| Storage | Store at +4°C for short term, -20°C for long term[3] |

Pharmacological Profile

The pharmacological activity of SB-258585 is defined by its potent and selective antagonism at the 5-HT6 receptor. This selectivity is crucial for its utility as a specific molecular probe in research.

Binding Affinity and Selectivity

SB-258585 demonstrates a high binding affinity for the 5-HT6 receptor, with pKi values consistently reported around 8.5 to 8.6.[3][4][6] Its selectivity is notable, displaying over 100-fold greater affinity for the 5-HT6 receptor compared to a wide range of other serotonin receptor subtypes, as well as dopamine (B1211576) and adrenergic receptors.[5][7]

| Receptor Target | Binding Affinity (pKi) | Selectivity over 5-HT6 |

| 5-HT6 | 8.53 - 8.6 [3][4][7] | - |

| 5-HT1D | 6.39[7] | >100-fold |

| 5-HT1B | 6.35[7] | >100-fold |

| 5-HT1F | 6.20[7] | >100-fold |

| 5-HT1A | 6.19[7] | >100-fold |

| Dopamine D3 | 6.12[7] | >100-fold |

| Other 5-HT, Adrenergic, Dopamine Receptors | < 6.0[5][7] | >160-fold[4] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates stronger binding affinity.

Modulation of Signaling Pathways

The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8] By blocking this receptor, SB-258585 inhibits this canonical signaling cascade. However, the full picture of 5-HT6 receptor signaling is more complex, involving multiple downstream effectors. Antagonism by compounds like SB-258585 can therefore have wide-ranging effects on neuronal function.

Canonical Gs-cAMP Pathway

Activation of the 5-HT6 receptor by serotonin leads to stimulation of adenylyl cyclase, which converts ATP to cAMP.[9] cAMP then activates Protein Kinase A (PKA), a key regulator of gene expression through transcription factors like the cAMP response element-binding protein (CREB).[9][10] SB-258585 acts as a competitive antagonist, preventing serotonin from binding and thereby inhibiting this entire pathway.

Caption: Canonical 5-HT6 receptor signaling via the Gs-cAMP pathway.

Non-Canonical Signaling Pathways

Beyond the Gs-cAMP pathway, 5-HT6 receptors are known to interact with other signaling molecules, influencing neuronal plasticity and function. Blockade of these receptors by SB-258585 can modulate these alternative pathways, which may contribute to its cognitive-enhancing effects.

-

Fyn/ERK Pathway: The 5-HT6 receptor can interact with the Fyn tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[9][10] This pathway is independent of adenylyl cyclase activity and is implicated in learning and memory.[9] Antagonists may influence this pathway, contributing to their pro-cognitive effects.[10][11]

-

mTOR Pathway: Evidence suggests a link between 5-HT6 receptors and the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[1][8]

-

Cdk5 Pathway: The cyclin-dependent kinase 5 (Cdk5) has also been identified as an interacting partner, playing a role in neurite growth and neuronal development.[1][5][8]

Caption: Non-canonical signaling pathways associated with the 5-HT6 receptor.

In Vitro and In Vivo Effects

SB-258585 has been extensively profiled in a variety of preclinical models. Its primary effect is the modulation of neurotransmitter systems, which underlies its observed impact on cognition and behavior.

Neurochemical Modulation

By antagonizing 5-HT6 receptors, which are predominantly located on GABAergic interneurons, SB-258585 is thought to disinhibit the release of other key neurotransmitters.[12] This leads to an increase in cholinergic and glutamatergic transmission, both of which are critical for learning and memory processes.[2][12][13] The compound also facilitates the release of dopamine and norepinephrine.[2][14]

Cognitive Enhancement

Numerous studies in rodent models have demonstrated the pro-cognitive effects of SB-258585 and other 5-HT6 antagonists. These compounds have been shown to improve performance in a range of learning and memory tasks.

| Experimental Model | Effect of SB-258585 / 5-HT6 Antagonism |

| Novel Object Recognition (NOR) | Enhances performance, indicating improved recognition memory.[3][15][16] |

| Morris Water Maze (MWM) | Prevents scopolamine-induced deficits, suggesting improvements in spatial learning and memory.[16] |

| Passive Avoidance Learning (PAL) | Ameliorates deficits in AD models, indicating improved fear-conditioned memory.[15] |

| Contextual Fear Conditioning | Mixed results; some studies show no effect on scopolamine (B1681570) or MK-801-induced deficits.[16] |

Anxiolytic and Antidepressant-like Activity

In addition to its effects on cognition, SB-258585 has shown potential anxiolytic and antidepressant-like properties in animal models. Intrahippocampal administration of SB-258585 produced an anti-conflict effect in the conflict drinking test and an anti-immobility effect in the forced swim test, models used to assess anxiolytic and antidepressant activity, respectively.[17]

Experimental Protocols

The following sections detail standardized methodologies for key experiments used to characterize 5-HT6 receptor antagonists like SB-258585.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SB-258585 for the 5-HT6 receptor.

Materials:

-

Cell membranes from a cell line stably expressing human recombinant 5-HT6 receptors (e.g., HEK293 cells).

-

Radioligand: [¹²⁵I]-SB-258585.[7]

-

Test compound: this compound (for homologous competition) or other unlabeled ligands.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

-

Non-specific binding control: High concentration of a non-radiolabeled 5-HT6 ligand (e.g., 10 µM serotonin or SB-271046).

-

Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled SB-258585.

-

In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [¹²⁵I]-SB-258585 (e.g., 0.1 nM), and varying concentrations of the unlabeled ligand.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add the high-concentration non-specific control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression (e.g., one-site competition model in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of SB-258585 by measuring its ability to block agonist-induced cAMP production.

Materials:

-

HEK293 cells expressing the human 5-HT6 receptor.

-

5-HT6 receptor agonist (e.g., Serotonin).

-

Test compound: this compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[18]

-

Stimulation buffer (e.g., HBSS).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of SB-258585 (or vehicle control) in the presence of the PDE inhibitor for 15-30 minutes.

-

Add a fixed concentration of the 5-HT6 agonist (e.g., EC₈₀ concentration of serotonin) to stimulate the cells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of SB-258585.

-

Analyze the resulting dose-response curve to determine the IC₅₀ value, which represents the concentration of SB-258585 required to inhibit 50% of the agonist-induced cAMP response.

In Vivo Behavioral Study: Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of SB-258585 on recognition memory in rodents.

Apparatus:

-

An open-field arena (e.g., 40x40x40 cm), made of non-porous material for easy cleaning.

-

Two sets of identical objects (e.g., small glass bottles, metal cubes) for the familiarization phase.

-

One novel object, distinct in shape and texture from the familiar objects, for the test phase.

Procedure:

-

Habituation: For 2-3 days prior to the test, allow each animal to explore the empty arena for 5-10 minutes per day to reduce novelty-induced anxiety.

-

Familiarization Phase (T1):

-

Place two identical objects in opposite corners of the arena.

-

Administer SB-258585 (e.g., 3-30 mg/kg, i.p.) or vehicle to the animals 30-60 minutes before placing them in the arena.[16]

-

Allow the animal to explore the objects for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

-

Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

-

Test Phase (T2):

-

Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

-

Place the animal back into the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

-

-

Data Analysis:

-

Calculate the total exploration time in T2 (T_total = T_familiar + T_novel).

-

Calculate a discrimination index (DI) as: DI = (T_novel - T_familiar) / T_total.

-

A positive DI indicates a preference for the novel object, suggesting intact recognition memory.

-

Compare the DI between the SB-258585-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

-

Caption: A typical preclinical drug discovery workflow for a 5-HT6 antagonist.

Conclusion

This compound is a cornerstone tool for investigating the neurobiology of the 5-HT6 receptor. As a potent and highly selective antagonist, it has been instrumental in demonstrating that blockade of this receptor enhances the release of pro-cognitive neurotransmitters, including acetylcholine (B1216132) and glutamate. This mechanism underlies the improvements in learning and memory observed in various preclinical models. The compound's effects on complex signaling networks, including the canonical cAMP pathway and non-canonical Fyn/ERK and mTOR pathways, highlight the multifaceted role of the 5-HT6 receptor in regulating neuronal function. While clinical trials of some 5-HT6 antagonists for Alzheimer's disease have yielded mixed results, the robust preclinical data generated with tools like SB-258585 continue to support the 5-HT6 receptor as a compelling target for the treatment of cognitive dysfunction in neurological and psychiatric disorders.[13][14]

References

- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. rndsystems.com [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Hydroxytryptamine receptor 6 antagonist, SB258585 exerts neuroprotection in a rat model of Streptozotocin-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 5-HT6 antagonists, Ro-4368554 and SB-258585, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anxiolytic-like and antidepressant-like effects produced by the selective 5-HT6 receptor antagonist SB-258585 after intrahippocampal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SB-258585 Hydrochloride and its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-258585 hydrochloride, a potent and selective 5-HT6 receptor antagonist. The document details its mechanism of action, its downstream effects on key neurotransmitter systems, and relevant experimental protocols. All quantitative data from relevant studies are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction to this compound

This compound is a research chemical that acts as a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor. It exhibits a high binding affinity for this receptor, with a pKi value of approximately 8.53, and displays over 100-fold selectivity for the 5-HT6 receptor compared to other serotonin receptors, as well as dopamine (B1211576) and α-adrenergic receptors. Due to its high selectivity, radiolabeled forms of SB-258585 are utilized for mapping the distribution of 5-HT6 receptors within the brain.

Functionally, antagonism of the 5-HT6 receptor by compounds like SB-258585 has been linked to a range of effects in preclinical studies, including nootropic (cognitive-enhancing), anxiolytic-like, and antidepressant-like activities. These effects have positioned 5-HT6 receptor antagonists as potential therapeutic agents for cognitive disorders such as schizophrenia and Alzheimer's disease.

Mechanism of Action: 5-HT6 Receptor Antagonism

The primary mechanism of action of this compound is the blockade of the 5-HT6 serotonin receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in brain regions associated with learning, memory, and cognition, such as the hippocampus, striatum, and cortex.

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase via a Gαs protein. Activation of the receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, SB-258585 inhibits this signaling cascade.

Furthermore, the 5-HT6 receptor can modulate the activity of other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, through a Fyn-dependent mechanism. Blockade of the 5-HT6 receptor is therefore hypothesized to influence a complex network of intracellular signaling events that ultimately impact neuronal function and neurotransmitter release.

Effects on Neurotransmitter Release

The antagonism of 5-HT6 receptors by this compound leads to a cascade of downstream effects on various neurotransmitter systems. The prevailing hypothesis is that 5-HT6 receptors are primarily located on GABAergic interneurons. By inhibiting the activity of these inhibitory interneurons, 5-HT6 antagonists disinhibit the release of other key neurotransmitters, including acetylcholine (B1216132) and glutamate. This modulation of excitatory and inhibitory balance is believed to underlie the pro-cognitive effects of these compounds.

While direct quantitative in vivo microdialysis data for this compound is limited in the published literature, studies on closely related 5-HT6 receptor antagonists provide valuable insights into its expected neurochemical profile.

Dopamine and Norepinephrine (B1679862)

Studies on the selective 5-HT6 receptor antagonist SB-271046 have demonstrated significant increases in extracellular levels of dopamine (DA) and norepinephrine (NE) in the medial prefrontal cortex (mPFC) of rats. This suggests that SB-258585 would likely produce similar effects.

| Neurotransmitter | Brain Region | 5-HT6 Antagonist | Dose (mg/kg, p.o.) | Maximum Increase (% of Baseline) | Reference |

| Dopamine (DA) | Medial Prefrontal Cortex | SB-271046 | 10 | ~160% | [1] |

| Norepinephrine (NE) | Medial Prefrontal Cortex | SB-271046 | 10 | ~180% | [1] |

Acetylcholine and Glutamate

Blockade of 5-HT6 receptors is consistently linked to an enhancement of cholinergic and glutamatergic neurotransmission. This is thought to occur through the disinhibition of GABAergic interneurons that normally suppress the release of acetylcholine and glutamate. This mechanism is a key area of investigation for the treatment of cognitive deficits in Alzheimer's disease.

| Neurotransmitter | Brain Region | Expected Effect of SB-258585 | Underlying Mechanism |

| Acetylcholine (ACh) | Hippocampus, Cortex | Increase | Disinhibition of cholinergic neurons via antagonism of 5-HT6 receptors on GABAergic interneurons. |

| Glutamate (Glu) | Hippocampus, Cortex | Increase | Disinhibition of glutamatergic neurons via antagonism of 5-HT6 receptors on GABAergic interneurons. |

GABA

Given that 5-HT6 receptors are predominantly located on GABAergic neurons, their antagonism by SB-258585 is expected to decrease the activity of these neurons, leading to a reduction in GABA release. This reduction in inhibitory tone is the likely upstream event that leads to the increased release of acetylcholine and glutamate.